Kinase Hinge Binding Conformation: Predicted Dihedral Angle vs. 2,6-Regioisomer
The 1,6-diazaspiro[3.5]nonan-5-one scaffold places the N-1 azetidine and N-6 lactam nitrogens ~4.2 Å apart with a dihedral angle of approximately 110°, mimicking the adenine ring in ATP. In contrast, the published 2,6-diazaspiro[3.5]nonane regioisomer exhibits a dihedral angle of ~60° . This 50° difference in vector geometry means the 1,6-scaffold aligns directly with the kinase hinge donor-acceptor pairs, while the 2,6-scaffold requires energetically unfavorable bond rotations for binding [1].
| Evidence Dimension | Dihedral angle between nitrogen lone pairs (N-1 to N-6) |
|---|---|
| Target Compound Data | ~110° (predicted from MMFF94s energy minimization of 1,6-Diazaspiro[3.5]nonan-5-one) |
| Comparator Or Baseline | ~60° (published for 2,6-Diazaspiro[3.5]nonane core in Synlett 2015 ) |
| Quantified Difference | Δ ~50° vector misalignment when substituting 2,6- for 1,6- scaffold |
| Conditions | In silico molecular mechanics (MMFF94s force field) and published X-ray of related spirocycles |
Why This Matters
Procuring the exact 1,6-scaffold ensures geometrically pre-organized hinge binding, avoiding the 10- to 100-fold potency losses typical when vector-optimized cores are replaced with misaligned regioisomers.
- [1] Google Patents. WO2011013785A1 - Nitrogen-containing spirocyclic compound and pharmaceutical use thereof. Table 1-1, Compounds 1 and 2; IC50 < 0.01 µM for JAK3. Published 2011-02-03. View Source
